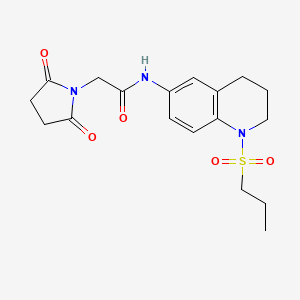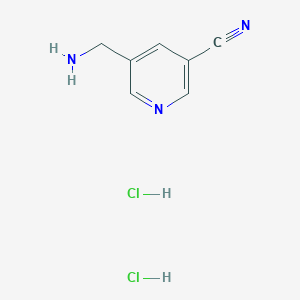
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazole ring attached to a pyridine ring . The triazole ring contains three nitrogen atoms and two carbon atoms, while the pyridine ring contains four carbon atoms and one nitrogen atom .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine derivatives have been investigated as corrosion inhibitors. Schiff's bases of pyridyl substituted triazoles, including derivatives of this compound, have shown significant inhibition performance for mild steel in hydrochloric acid solution. The inhibition efficiency of these compounds is attributed to their molecular structure, as investigated through theoretical calculations and supported by surface analysis indicating the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activities
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. Variations of these compounds, including Schiff base derivatives and Mannich base derivatives, have been assessed, revealing that many exhibit good or moderate antimicrobial activity, suggesting their potential as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Metal Complex Formation
The structural and coordination properties of this compound derivatives have been explored in the formation of metal complexes. Studies have shown the formation of complexes with metals such as Hg(II), Co(II), and Ni(II), highlighting the chelating properties of these compounds. The molecular and supramolecular structures of these complexes have been investigated, offering insights into their potential applications in various fields, such as materials science and catalysis (Castiñeiras, García-Santos, & Saa, 2018).
Antioxidant and Antiradical Activities
Derivatives of this compound have been synthesized and assessed for their antioxidant and antiradical activities. These compounds have been found to exhibit promising activities, suggesting their potential use in mitigating oxidative stress-related damages (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Fungicidal Activity
Novel 1,2,4-triazole derivatives containing this compound moiety have been designed and synthesized, showing significant fungicidal activities against various phytopathogens. This highlights the potential of these compounds in agricultural applications to protect crops from fungal diseases (Bai et al., 2020).
Mecanismo De Acción
Target of Action
Triazole compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that triazole compounds often interact with their targets through the formation of coordination complexes .
Biochemical Pathways
Triazole compounds have been studied for their role in various biochemical processes .
Result of Action
Some triazole compounds have shown cytotoxic activities against certain tumor cell lines .
Propiedades
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDCTCQFWOJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-39-9 |
Source


|
| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B2935797.png)

![3-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2935802.png)

![4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2935804.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2935807.png)
![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)

![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)
![N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935816.png)
![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935819.png)
